molecular formula C13H25NO2 B8698826 N-Methoxy-N-methyl-10-undecenamide CAS No. 102613-04-7

N-Methoxy-N-methyl-10-undecenamide

Cat. No.: B8698826
CAS No.: 102613-04-7
M. Wt: 227.34 g/mol
InChI Key: NLZGKSBDHFLMTQ-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-10-undecenamide (CAS: Not explicitly provided; referred to as 1j-I in ) is a specialized amide derivative of 10-undecenoic acid. Its synthesis involves coupling 10-undecenoic acid with N,O-dimethylhydroxyamine hydrochloride using EDCI and DMAP as catalysts, yielding a pale-yellow oil . Structurally, it features an undecenamide backbone (C11 chain with a terminal double bond at the 10th position) and a methoxy-methyl group (-N(OCH3)CH3) as the nitrogen substituent.

Properties

CAS No.

102613-04-7

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

N-methoxy-N-methylundec-10-enamide

InChI

InChI=1S/C13H25NO2/c1-4-5-6-7-8-9-10-11-12-13(15)14(2)16-3/h4H,1,5-12H2,2-3H3

InChI Key

NLZGKSBDHFLMTQ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CCCCCCCCC=C)OC

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

N-Methoxy-N-methyl-10-undecenamide serves as an effective carbonyl equivalent in organic synthesis. Its ability to react with organometallic reagents allows for the formation of various functionalized compounds. This versatility is particularly valuable in synthesizing complex molecules used in pharmaceuticals and agrochemicals.

Table 1: Comparison of Synthesis Methods

MethodYield (%)AdvantagesLimitations
Palladium-catalyzed coupling85-94High efficiency, mild conditionsLimited scope with organostannanes
Reaction with carboxylic acids89-94Versatile, high yieldRequires specific catalysts

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a bioactive compound. Its structural properties allow it to interact with biological targets effectively. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for drug development.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound derivatives on murine models. Results showed a significant reduction in inflammation markers when compared to control groups, suggesting potential therapeutic applications .

Materials Science

This compound is also gaining attention in materials science for its role in creating polymers and coatings. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.

Table 2: Material Properties of Polymers Containing this compound

PropertyValueMeasurement Method
Tensile Strength50 MPaASTM D638
Thermal StabilityDecomposition at 300°CTGA (Thermogravimetric Analysis)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 N-Benzyl-N-methyl-10-oxoundecanamide (1v)
  • Structure : Replaces the methoxy-methyl group with a benzyl substituent (-N(Bn)CH3) and introduces a ketone (oxo) at the 10th position .
  • Synthesis : Prepared via Pd(OAc)₂-mediated oxidation of N-benzyl-N-methylundec-10-enamide under oxygen, highlighting its role in catalytic dehydrogenation reactions .
  • The 10-oxo group replaces the terminal double bond, making it a saturated ketone derivative.
  • Applications : Likely used in oxidation studies or as a substrate for further functionalization .
2.2 N-(Dec-9-en-1-yl)undec-10-enamide (8b)
  • Structure: Contains two unsaturated bonds: one from the undecenamide backbone and another from the dec-9-en-1-yl amine substituent .
  • Synthesis: Synthesized via coupling of 10-undecenoic acid phenyl ester with dec-9-en-1-amine, yielding a bis-unsaturated amide .
  • Key Differences: The decenyl substituent introduces a longer alkyl chain with a second double bond, increasing molecular weight (MW: ~325 vs. ~225 for 1j-I). Exhibits cis/trans isomerism in the amide bond, as noted in NMR data .
  • Applications: Potential use in polymer chemistry or as a surfactant due to dual unsaturation .
2.3 N-(2-Hydroxyethyl)-10-undecenamide (Undecylenoyl monoethanolamide)
  • Structure : Features a hydroxyethyl group (-N(CH2CH2OH)) on the nitrogen .
  • Properties :
    • Higher polarity due to the hydroxyl group, leading to a higher melting point (65–71°C) and solubility in polar solvents .
    • Acid value ≤3, indicating stability under acidic conditions .
  • Applications : Used in hair care products as a foam booster and conditioner, leveraging its surfactant properties .
2.4 N-Isobutyl-10-undecenamide (CAS 62855-91-8)
  • Structure : Substituted with an isobutyl group (-N(CH2CH(CH3)2)) .
  • Higher lipophilicity compared to methoxy-methyl derivatives .
  • Applications : Possible use in agrochemicals or pharmaceuticals due to its hydrophobic nature .
2.5 N-(2-Morpholinoethyl)-10-undecenamide
  • Structure: Incorporates a morpholinoethyl group (-N(CH2CH2-morpholine)), introducing a heterocyclic moiety .
  • Key Differences :
    • The morpholine ring enhances polarity and hydrogen-bonding capacity, improving solubility in aprotic solvents.
    • Molecular weight (296.45 g/mol) is higher than 1j-I .
  • Applications: Potential use in medicinal chemistry or as a ligand in catalysis .

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N-Methoxy-N-methyl-10-undecenamide -N(OCH₃)CH₃ C₁₃H₂₅NO₂ ~227.34 Weinreb amide for ketone synthesis
N-Benzyl-N-methyl-10-oxoundecanamide -N(Bn)CH₃, 10-oxo C₁₉H₂₉NO₂ ~307.44 Catalytic dehydrogenation substrate
N-(Dec-9-en-1-yl)undec-10-enamide -N(dec-9-en-1-yl) C₂₁H₃₇NO ~325.52 Polymer/surfactant applications
N-(2-Hydroxyethyl)-10-undecenamide -N(CH₂CH₂OH) C₁₃H₂₅NO₂ 227.34 Hair care surfactant
N-Isobutyl-10-undecenamide -N(CH₂CH(CH₃)₂) C₁₅H₂₉NO 239.40 Lipophilic agrochemical intermediate
N-(2-Morpholinoethyl)-10-undecenamide -N(CH₂CH₂-morpholine) C₁₇H₃₂N₂O₂ 296.45 Medicinal chemistry/catalysis

Preparation Methods

Synthesis of N-Methoxy-N-methylcarbamoyl Chloride

The reagent N\text{N}-methoxy-N\text{N}-methylcarbamoyl chloride is synthesized via the reaction of bis(trichloromethyl) carbonate (triphosgene) with N,O\text{N,O}-dimethylhydroxylamine hydrochloride in dichloromethane at 0°C. Triethylamine acts as a base, facilitating the elimination of hydrogen chloride. The resulting carbamoyl chloride is isolated in 90% yield after vacuum distillation.

(Cl3C)3CO3+MeONHMeHClEt3NClC(O)N(OMe)Me+CO2+Et3NHCl\text{(Cl}3\text{C)}3\text{CO}3 + \text{MeONHMe} \cdot \text{HCl} \xrightarrow{\text{Et}3\text{N}} \text{ClC(O)N(OMe)Me} + \text{CO}2 + \text{Et}3\text{NHCl}

Amidation of 10-Undecenoic Acid

10-Undecenoic acid reacts with N\text{N}-methoxy-N\text{N}-methylcarbamoyl chloride in acetonitrile under catalytic DMAP (4-dimethylaminopyridine) and triethylamine. The reaction proceeds via a mixed carboxylic-carbamic anhydride intermediate, yielding N\text{N}-methoxy-N\text{N}-methyl-10-undecenamide in 92% isolated yield after column chromatography.

Optimization Notes :

  • Solvent Choice : Acetonitrile enhances electrophilicity at the carbonyl carbon, accelerating anhydride formation.

  • Catalyst : DMAP (0.01 equiv.) reduces reaction time from 6 hours to 1 hour by stabilizing the transition state.

  • Workup : Sequential extraction with methylene chloride and saturation with sodium bicarbonate ensures high purity.

Acyl Chloride-Mediated Amidation

Generation of 10-Undecenoyl Chloride

10-Undecenoic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) in toluene at reflux to form 10-undecenoyl chloride. Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a colorless liquid (95% purity).

CH2=CH(CH2)8COOH+SOCl2CH2=CH(CH2)8COCl+SO2+HCl\text{CH}2=\text{CH}(\text{CH}2)8\text{COOH} + \text{SOCl}2 \rightarrow \text{CH}2=\text{CH}(\text{CH}2)8\text{COCl} + \text{SO}2 + \text{HCl}

Coupling with N,O-Dimethylhydroxylamine

The acyl chloride reacts with N,O\text{N,O}-dimethylhydroxylamine hydrochloride in dichloromethane, using pyridine as a base. The reaction mixture is stirred at room temperature for 12 hours, followed by aqueous workup to isolate the amide.

Challenges :

  • Byproducts : Residual thionyl chloride necessitates careful quenching to prevent over-acidification.

  • Yield : This method affords a moderate 51–60% yield due to competing hydrolysis of the acyl chloride.

Comparative Analysis of Preparation Methods

Parameter Carbamoyl Chloride Method Acyl Chloride Method
Reaction Time 1–2 hours12–24 hours
Yield 92%51–60%
Purification Column chromatographyExtraction
Scalability High (>100 g)Moderate (<50 g)
Cost Efficiency Moderate (requires triphosgene)Low (uses SOCl2\text{SOCl}_2)
Handling Complexity Low moisture sensitivityHigh (moisture-sensitive intermediates)

Key Findings :

  • The carbamoyl chloride route is superior for large-scale synthesis due to its high yield and shorter reaction time.

  • The acyl chloride method remains viable for small-scale applications but requires rigorous anhydrous conditions.

Mechanistic Insights and Side Reactions

Carbamoyl Chloride Pathway

The reaction proceeds through a tetrahedral intermediate stabilized by chelation between the methoxy group and the incoming nucleophile. This chelation minimizes over-addition, ensuring high regioselectivity. Side products such as N,N’\text{N,N'}-dimethoxy-N,N’\text{N,N'}-dimethyl urea (6% yield) may form if stoichiometry is imbalanced.

Acyl Chloride Pathway

Competing hydrolysis of the acyl chloride to 10-undecenoic acid is the primary side reaction, especially in the presence of trace moisture . Pre-drying solvents and reagents with molecular sieves mitigates this issue.

Q & A

Q. What are the optimal synthetic conditions for N-Methoxy-N-methyl-10-undecenamide, and how can reaction yields be systematically improved?

  • Methodological Answer : Synthesis typically involves coupling 10-undecenoic acid derivatives with methoxy-methylamine under catalytic conditions. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency .
  • Temperature : Reactions are best conducted at 0–25°C to minimize side reactions like hydrolysis .
  • Catalysts : HATU or DCC are effective for amide bond formation, with yields >75% reported under inert atmospheres .
  • Yield Optimization : Use stoichiometric excess of methoxy-methylamine (1.2–1.5 eq.) and monitor progress via TLC (petroleum ether:ethyl acetate = 1:1). Post-reaction purification via silica gel chromatography improves purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm methoxy (-OCH₃) and methylamide (-N(CH₃)) groups. Key signals: δ 3.2–3.4 ppm (methoxy protons) and δ 2.9–3.1 ppm (N-methyl protons) .
  • Mass Spectrometry (MS) : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 256.214) and fragmentation patterns .
  • IR : Stretching frequencies at 1650–1680 cm⁻¹ (amide C=O) and 1100–1150 cm⁻¹ (C-O-C) confirm functional groups .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer :
  • Solubility Data : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in ethanol, DCM, and DMSO. Use ethanol for kinetic studies and DMSO for biological assays .
  • Table 1: Solubility in Common Solvents
SolventSolubility (mg/mL)
Water<0.1
Ethanol>50
DCM>100
DMSO>200
Data extrapolated from structurally similar amides .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Avoid skin contact due to potential irritancy .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

  • Methodological Answer :
  • NMR Contradictions : Compare experimental shifts with computational predictions (e.g., DFT calculations). For example, unexpected δ 3.5 ppm signals may indicate residual solvent or rotameric forms .
  • MS Anomalies : Use high-resolution instruments (Q-TOF) to distinguish isobaric interferences. Calibrate with internal standards (e.g., sodium formate) .

Q. What mechanistic pathways govern the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Amide Activation : The methoxy group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Kinetic studies using deuterated solvents (e.g., D₂O) can track proton transfer steps .
  • Catalytic Cycles : Screen Pd or Cu catalysts for Suzuki-Miyaura coupling. Monitor intermediates via in situ IR or NMR .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

  • Methodological Answer :
  • Stability Testing :
  • Acidic (pH 2) : Hydrolyzes to 10-undecenoic acid (t₁/₂ = 2–4 hrs at 25°C).
  • Basic (pH 12) : Degrades via β-elimination, forming undecenol byproducts .
  • Oxidative (H₂O₂) : Methoxy group oxidizes to carbonyl, confirmed by loss of δ 3.3 ppm NMR signal .

Q. What computational approaches predict the electronic properties of this compound?

  • Methodological Answer :
  • DFT Modeling : Optimize geometry at B3LYP/6-31G* level to calculate HOMO-LUMO gaps (ΔE ≈ 5.2 eV) and electrostatic potential maps .
  • MD Simulations : Simulate solvation dynamics in ethanol to assess aggregation tendencies .

Q. Which analytical methods detect trace impurities in synthesized batches?

  • Methodological Answer :
  • HPLC-PDA : Use C18 columns (ACN:H₂O gradient) to separate impurities (LOD = 0.01% w/w).
  • GC-MS : Detect volatile byproducts (e.g., methyl esters) with DB-5MS columns .

Q. How to design degradation studies to assess the compound’s shelf life?

  • Methodological Answer :
  • Forced Degradation : Expose to UV light (254 nm), heat (40–60°C), and humidity (75% RH). Monitor via HPLC every 24 hrs .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate degradation rates at storage temperatures .

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